Lercanidipine Impurity A
CAS No.: 74936-74-6
Cat. No.: VC0193114
Molecular Formula: C19H22N2O6
Molecular Weight: 374.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74936-74-6 |
|---|---|
| Molecular Formula | C19H22N2O6 |
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | 5-butan-2-yloxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C19H22N2O6/c1-5-10(2)27-19(24)16-12(4)20-11(3)15(18(22)23)17(16)13-7-6-8-14(9-13)21(25)26/h6-10,17,20H,5H2,1-4H3,(H,22,23) |
| Standard InChI Key | SDBFEXFBUQTLEU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O)C)C |
Introduction
Chemical Identity and Structural Characteristics
Lercanidipine Impurity A, chemically known as 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 1-methylpropyl ester, is a key synthetic impurity associated with lercanidipine hydrochloride manufacturing and stability processes . This compound is also recognized by the alternative nomenclature 5-butan-2-yloxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid .
Structural Properties
The compound features a dihydropyridine core with specific functional groups that contribute to its chemical behavior and analytical profile:
-
A nitrophenyl substituent at the 4-position
-
Methyl groups at the 2 and 6 positions
-
A carboxylic acid group at the 3-position
-
A sec-butyl ester group at the 5-position
Physical and Chemical Properties
Analytical Methods for Detection and Quantification
The accurate detection and quantification of Lercanidipine Impurity A requires validated analytical methodologies with high specificity, precision, and accuracy. Several analytical approaches have been developed and validated for this purpose.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC represents the predominant analytical technique for the detection and quantification of Lercanidipine Impurity A in pharmaceutical formulations. Several validated methods have been documented in scientific literature.
Reverse Phase HPLC Method
A validated reverse phase HPLC method utilizing an Inertsil ODS 3V column (150 × 4.6 mm, C18) employs a mobile phase comprising 0.1% Trifluoroacetic Acid (TFA) and Acetonitrile in a 50:50 (v/v) ratio . The detection is performed at 225 nm with a flow rate of 1.0 ml/min at 30°C column temperature. This method effectively separates Lercanidipine Impurity A with a retention time of approximately 4.0 minutes, while Lercanidipine elutes at approximately 5.6 minutes .
Stability-Indicating HPLC Method
A stability-indicating HPLC method has been developed using a Symmetry C18 Column (250 mm × 4.6 mm, 5 μm) with a mobile phase consisting of Dihydrogen Orthophosphate Buffer, Methanol, and Acetonitrile in a 40:40:20 ratio and UV detection at 256 nm . This method demonstrates excellent specificity for Lercanidipine and its impurities under various degradation conditions.
Rapid HPLC Method
A fast, stability-indicating liquid chromatography method has been developed utilizing gradient elution with a potassium dihydrogen phosphate buffer (pH 3.5, 0.01 M) and acetonitrile, with UV detection at 220 nm . This method offers a shorter run time of 10 minutes and maintains solution stability for at least 48 hours, enabling higher sample throughput with reduced analytical costs.
Method Validation Parameters
The analytical methods for Lercanidipine Impurity A detection have undergone rigorous validation according to International Conference on Harmonization (ICH) guidelines. Key validation parameters include:
| Validation Parameter | Typical Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 50-250 μg/ml | Not applicable |
| Correlation Coefficient | >0.999 | ≥0.995 |
| Recovery | 98-101.4% | 98.0-102.0% |
| Precision (%RSD) | <2.3% | ≤2.0% |
| Limit of Detection (LOD) | 50 ng/ml | Not applicable |
| Limit of Quantitation (LOQ) | 500 ng/ml | Not applicable |
| Robustness | Method remains stable with deliberate variations in flow rate, column temperature, and mobile phase composition | Method should remain unaffected by deliberate variations |
The validation data demonstrates that these methods are suitable for the intended purpose of detecting and quantifying Lercanidipine Impurity A in pharmaceutical formulations .
Chemical Reactivity and Stability Profile
Understanding the chemical reactivity and stability characteristics of Lercanidipine Impurity A is essential for predicting its behavior under various conditions and for developing effective control strategies.
Oxidation Susceptibility
The dihydropyridine core and the nitrophenyl substituent in Lercanidipine Impurity A exhibit susceptibility to oxidation reactions. The nitro group can undergo oxidation with common oxidizing agents including potassium permanganate and hydrogen peroxide. These oxidation reactions contribute to the formation of degradation products during stability testing and can impact the shelf-life of lercanidipine formulations.
Hydrolytic Stability
The ester functionality in Lercanidipine Impurity A is susceptible to hydrolysis under both acidic and basic conditions, potentially forming carboxylic acid derivatives. Stability studies have revealed significant degradation under hydrolytic conditions as shown in the following data:
| Stress Condition | Initial Concentration (%) | Final Concentration (%) | Major Degradation Product (%) |
|---|---|---|---|
| Acid Hydrolysis | 100 | 87.16 | 5.1 (unidentified) |
| Base Hydrolysis | 100 | 93.22 | 3.7 (unidentified) |
| Oxidative Degradation | 100 | 74.16 | 23.58 (unidentified) |
| Thermal Degradation | 100 | 83.41 | 5.52 (unidentified) |
These stability data highlight the vulnerability of lercanidipine to various degradation pathways, with oxidative degradation causing the most significant decomposition.
Pharmacological Significance
While Lercanidipine Impurity A is primarily monitored for quality control purposes, understanding its potential pharmacological properties provides valuable insights into its safety profile and possible biological activities.
Structure-Activity Relationship Considerations
The pharmacological activity of dihydropyridine derivatives is heavily influenced by their molecular structure. The presence of the dihydropyridine core is essential for calcium channel blocking activity, while substituents at different positions modify potency, selectivity, and pharmacokinetic properties. The nitrophenyl group at position 4 and the specific ester substituents in Lercanidipine Impurity A likely influence its binding characteristics and potential biological activity.
Applications in Pharmaceutical Quality Control
Lercanidipine Impurity A serves critical functions in pharmaceutical development, manufacturing, and quality assurance processes.
Reference Standard Applications
Analytical Challenges and Solutions
The accurate detection and quantification of Lercanidipine Impurity A present specific analytical challenges that have been addressed through methodological innovations.
Chromatographic Resolution Challenges
Achieving adequate chromatographic resolution between Lercanidipine and its impurities, including Impurity A, requires careful optimization of separation conditions. Challenges include:
-
Similar physicochemical properties between the parent compound and impurities
-
Potential co-elution of multiple impurities
-
Matrix effects from formulation excipients
These challenges have been addressed through the development of optimized mobile phase compositions, column selection, and detection parameters as described in the validated analytical methods .
Stability-Indicating Method Development
Developing stability-indicating methods capable of resolving Lercanidipine Impurity A from other degradation products formed under stress conditions presents additional complexity. The validated stability-indicating methods incorporate:
-
Gradient elution programs to enhance separation of multiple degradation products
-
Optimal pH conditions to maintain peak shape and resolution
-
Selective detection wavelengths to maximize sensitivity and specificity
-
Robust validation to ensure method reliability under various conditions
These methodological approaches ensure accurate quantification of Lercanidipine Impurity A even in complex matrices containing multiple degradation products .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume